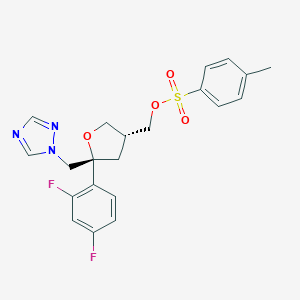

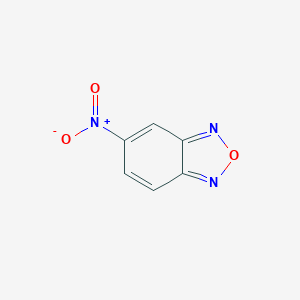

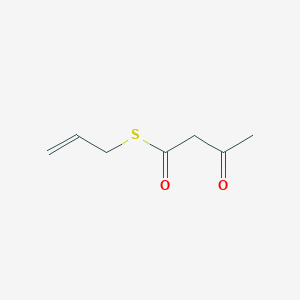

![molecular formula C6H6N4 B107754 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 18591-78-1](/img/structure/B107754.png)

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

Übersicht

Beschreibung

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its significant pharmaceutical importance. The core structure of this compound is a pyridazine ring fused with a triazole moiety, which is a common scaffold in various biologically active compounds. The presence of a methyl group at the 6-position of the triazolopyridazine ring is a common modification that can influence the compound's biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been reported in several studies. For instance, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and evaluated for their anxiolytic activity, indicating the versatility of the core structure to be modified with various substituents at the phenyl ring . Another study reported the synthesis of 3,6-diaryl derivatives as antitubulin agents, showcasing the potential of these compounds in cancer therapy . A new and improved synthesis method for 6-aryl derivatives has also been described, providing these compounds under mild conditions and in high yields .

Molecular Structure Analysis

The molecular structure of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized using various spectroscopic techniques and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations have been carried out to find the harmony between theoretical and experimental values, providing insights into the electronic properties of these compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The chemical reactivity of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored in the context of their potential as cardiovascular agents, anxiolytic agents, and antidiabetic drugs . These studies have demonstrated the ability of the triazolopyridazine core to undergo various chemical transformations, leading to compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives are influenced by their molecular structure. The crystalline nature of these compounds, as well as their intermolecular interactions, have been studied using Hirshfeld surface analysis and energy frameworks . These analyses help in understanding the packing of molecules in the solid state and the dominant interaction energies involved, which are crucial for the stability and solubility of the compounds.

Wissenschaftliche Forschungsanwendungen

Biological Properties

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have shown significant biological properties. For instance, some pyridazine derivatives exhibit anti-tumor and anti-inflammatory activities. The structures of these compounds have been confirmed using techniques like NMR, IR, mass spectral studies, and single-crystal X-ray diffraction. Theoretical studies, including Density Functional Theory (DFT) calculations, help to understand their chemical properties and interactions (Sallam et al., 2021).

Antiviral Activity

Certain derivatives of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine have demonstrated antiviral activity. For example, specific compounds have shown promising activity against the hepatitis A virus (HAV), with some of them significantly reducing virus count in cell culture assays (Shamroukh & Ali, 2008).

Antiproliferative Activity

Research has also explored the antiproliferative effects of triazolo[4,3-b]pyridazine derivatives. Some compounds in this category have shown the ability to inhibit the proliferation of endothelial and tumor cells, highlighting potential applications in cancer research (Ilić et al., 2011).

Antidiabetic Potential

Triazolo[4,3-b]pyridazine derivatives have been investigated for their potential as anti-diabetic drugs. They exhibit inhibitory effects on Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management. These compounds have shown promising results in both in silico and in vitro studies, including their insulinotropic activities in cell lines (Bindu, Vijayalakshmi, & Manikandan, 2019).

Synthesis and Structural Analysis

Significant research has focused on the synthesis and structural analysis of triazolo[4,3-b]pyridazine compounds. Various methods have been developed for synthesizing these compounds, with an emphasis on determining their crystal structures and understanding their molecular interactions. This structural knowledge is crucial for tailoring the compounds for specific biological activities (Sallam et al., 2021).

Agricultural Applications

In agriculture, pyridazine derivatives have been used for their molluscicidal, anti-feedant, insecticidal, and herbicidal properties. These applications demonstrate the versatility of these compounds in various fields beyond human medicine (Sallam et al., 2022).

High-Energy Materials

The use of [1,2,4]triazolo[4,3-b]pyridazine in the construction of high-energy materials has been explored. Some synthesized compounds have been evaluated for their properties like detonation velocities and pressures, demonstrating potential in the field of material sciences (Chen, Zhang, Wang, & Zhang, 2021).

Safety and Hazards

The safety information for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is limited . As a chemical substance, it should be handled with proper laboratory procedures and appropriate protective equipment. It may be irritating to the skin, eyes, and respiratory tract, and direct contact should be avoided .

Zukünftige Richtungen

Triazolopyridazines, including 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine, have significant potential in drug design and discovery . Their unique physicochemical properties make them attractive for the development of new biologically active entities. Researchers are encouraged to explore the potential of this compound for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Wirkmechanismus

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Related compounds have shown significant inhibitory activity against cdk2 . They likely interact with the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Compounds with similar structures have shown significant cytotoxic activities against various cancer cell lines . They have been found to induce cell cycle arrest and apoptosis .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .

Eigenschaften

IUPAC Name |

6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-2-3-6-8-7-4-10(6)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHABLOINYBGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=NN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342734 | |

| Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

CAS RN |

18591-78-1 | |

| Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

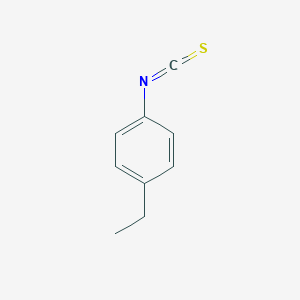

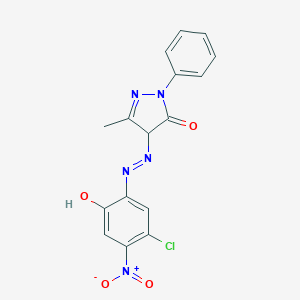

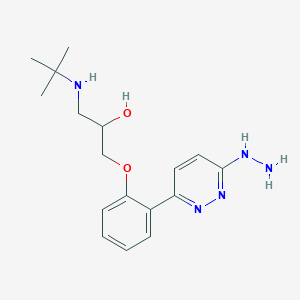

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

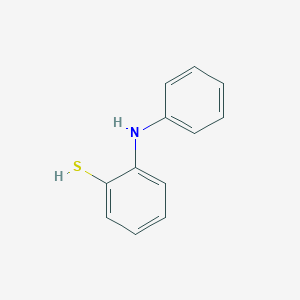

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)